molecular formula C28H25NO2P+ B11534917 {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium CAS No. 339273-85-7

{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium

Cat. No.: B11534917
CAS No.: 339273-85-7
M. Wt: 438.5 g/mol
InChI Key: ONPHWZYWHRXFCX-UHFFFAOYSA-O
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Description

{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 2-oxoethyl group substituted with a 4-acetylamino phenyl moiety. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the acetylated amine group and the electron-withdrawing oxoethyl chain. Phosphonium salts are widely utilized in organic synthesis as phase-transfer catalysts, intermediates in Wittig reactions, and bioactive molecules in medicinal chemistry.

Properties

CAS No.

339273-85-7

Molecular Formula

C28H25NO2P+

Molecular Weight

438.5 g/mol

IUPAC Name

[2-(4-acetamidophenyl)-2-oxoethyl]-triphenylphosphanium

InChI

InChI=1S/C28H24NO2P/c1-22(30)29-24-19-17-23(18-20-24)28(31)21-32(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20H,21H2,1H3/p+1

InChI Key

ONPHWZYWHRXFCX-UHFFFAOYSA-O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium typically involves the reaction of triphenylphosphine with an appropriate precursor containing the 2-oxoethyl and 4-(acetylamino)phenyl groups. One common method involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other phosphorus-based coupling reactions. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, where nucleophiles like halides or alkoxides replace one of the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides (e.g., chloride, bromide) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphine derivatives with reduced functional groups.

    Substitution: Formation of substituted triphenylphosphonium salts.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions. It also serves as a precursor for the synthesis of various phosphorus-containing compounds.

Biology

In biological research, this compound is studied for its potential role in cellular processes and its interaction with biological molecules. It can be used as a probe to study the behavior of phosphonium salts in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components makes it a candidate for drug development, particularly in targeting specific cellular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, material science, and the development of advanced polymers.

Mechanism of Action

The mechanism of action of {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can interact with specific proteins and modulate their activity. The 2-oxoethyl and 4-(acetylamino)phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Biological Activity

The compound {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium is a phosphonium salt that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N1O2P\text{C}_{22}\text{H}_{24}\text{N}_{1}\text{O}_{2}\text{P}

This structure features a triphenylphosphonium moiety, which is known for enhancing cellular uptake of compounds due to its lipophilicity.

Antimicrobial Properties

Recent studies have indicated that phosphonium salts exhibit significant antimicrobial activity. For example, research has shown that compounds with similar structures effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Triphenylphosphonium bromideStaphylococcus aureus16 µg/mL
Triphenylphosphonium bromideEscherichia coli128 µg/mL

These results suggest that the presence of the triphenylphosphonium group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Cytotoxic Effects

In vitro studies have also evaluated the cytotoxicity of this compound) against various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature of the triphenylphosphonium group facilitates interaction with lipid membranes, leading to disruption and increased permeability.
  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, thereby inhibiting protein synthesis in bacterial cells.
  • Reactive Oxygen Species (ROS) Generation : Some phosphonium salts induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of phosphonium salts based on the triphenylphosphonium framework. These compounds were tested against a panel of microbial strains and cancer cell lines. The results confirmed that modifications in substituents significantly influenced both antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in (4-nitrobenzyl)(triphenyl)phosphonium bromide enhances reactivity in SN2 reactions compared to the acetylated amine in the target compound, which may stabilize the molecule via hydrogen bonding .
  • Solubility : The acetyloxyethyl group in CAS 91388-21-5 increases hydrophilicity, whereas the methoxy-oxoethyl group (CAS 48200-25-5) balances lipophilicity and polarity .

Key Observations:

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